molecular formula C19H18N4O7 B407078 Methyl 3-nitro-5-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzoate

Methyl 3-nitro-5-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzoate

Cat. No.: B407078
M. Wt: 414.4g/mol
InChI Key: CSSHGFGYIUALFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-nitro-5-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzoate: is a complex organic compound that features a nitro group, a piperazine ring, and a benzoic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-nitro-5-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common route includes the nitration of benzoic acid derivatives followed by esterification and subsequent coupling with piperazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of nitro compounds, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology: In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine ring.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-5-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and piperazine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    4-Nitrobenzoic acid methyl ester: Similar in structure but lacks the piperazine ring.

    N-(4-Nitrophenyl)piperazine: Contains the piperazine ring but lacks the benzoic acid ester group.

    3-Nitrobenzoic acid: Similar aromatic structure but lacks the ester and piperazine functionalities.

Uniqueness: Methyl 3-nitro-5-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzoate is unique due to the combination of nitro groups, a piperazine ring, and a benzoic acid ester. This combination provides a versatile scaffold for various chemical modifications and applications, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H18N4O7

Molecular Weight

414.4g/mol

IUPAC Name

methyl 3-nitro-5-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzoate

InChI

InChI=1S/C19H18N4O7/c1-30-19(25)14-10-13(11-17(12-14)23(28)29)18(24)21-8-6-20(7-9-21)15-2-4-16(5-3-15)22(26)27/h2-5,10-12H,6-9H2,1H3

InChI Key

CSSHGFGYIUALFZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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